molecular formula C13H13BrO2S B8246637 8-Bromo-2-ethylsulfanyl-3,6-dimethyl-chromen-4-one

8-Bromo-2-ethylsulfanyl-3,6-dimethyl-chromen-4-one

Cat. No.: B8246637
M. Wt: 313.21 g/mol
InChI Key: IFFGWNJSWAGSRI-UHFFFAOYSA-N
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Description

8-Bromo-2-ethylsulfanyl-3,6-dimethyl-chromen-4-one is a brominated chromone derivative with potential applications in various scientific fields. This compound features a bromine atom at the 8-position, an ethylsulfanyl group at the 2-position, and methyl groups at the 3 and 6 positions of the chromen-4-one core structure.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 2-ethylsulfanyl-3,6-dimethyl-chromen-4-one as the starting material.

  • Bromination Reaction: The bromination step involves the addition of bromine (Br2) in the presence of a suitable solvent, such as dichloromethane (DCM), under controlled temperature conditions.

  • Purification: The product is then purified using techniques like recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods:

  • Batch Production: In industrial settings, the compound is produced in batches to ensure quality control and consistency.

  • Scale-Up: The reaction conditions are optimized for large-scale production, including the use of industrial reactors and automated systems for precise control of reaction parameters.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can occur at the bromine position, with nucleophiles like sodium iodide (NaI) or potassium fluoride (KF).

Common Reagents and Conditions:

  • Oxidation: KMnO4, H2O2, in aqueous or organic solvents.

  • Reduction: LiAlH4, NaBH4, in solvents like ether or THF.

  • Substitution: NaI, KF, in polar aprotic solvents like DMSO or acetonitrile.

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives, depending on the extent of oxidation.

  • Reduction Products: Reduced forms of the compound, often leading to the formation of alcohols or other reduced derivatives.

  • Substitution Products: Substituted derivatives where the bromine atom is replaced by other nucleophiles.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand enzyme mechanisms and interactions with biomolecules. Medicine: Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways, which may include:

  • Enzyme Inhibition: Inhibition of certain enzymes involved in inflammatory or cancerous processes.

  • Receptor Binding: Binding to specific receptors on cell surfaces, leading to downstream signaling events.

  • Pathway Modulation: Modulation of biochemical pathways that are crucial for cell survival and proliferation.

Comparison with Similar Compounds

  • 8-Bromo-2-methyl-chromen-4-one

  • 2-Ethylsulfanyl-3,6-dimethyl-chromen-4-one

  • 8-Bromo-2-ethyl-chromen-4-one

Uniqueness: 8-Bromo-2-ethylsulfanyl-3,6-dimethyl-chromen-4-one stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties compared to its analogs.

This compound's versatility and potential applications make it a valuable subject of study in various scientific disciplines. Its unique structure and reactivity profile offer opportunities for innovation in drug discovery, chemical synthesis, and industrial applications.

Properties

IUPAC Name

8-bromo-2-ethylsulfanyl-3,6-dimethylchromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrO2S/c1-4-17-13-8(3)11(15)9-5-7(2)6-10(14)12(9)16-13/h5-6H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFFGWNJSWAGSRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=C(C(=O)C2=C(O1)C(=CC(=C2)C)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrO2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.21 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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